N-quinoxalin-5-ylquinoxalin-5-amine
Description
N-Quinoxalin-5-ylquinoxalin-5-amine is a bis-quinoxaline derivative featuring two quinoxaline moieties linked via an amine group at the 5-position of each heterocyclic ring. Quinoxalines are bicyclic aromatic compounds with two nitrogen atoms at the 1,4-positions, known for their electron-deficient nature and applications in pharmaceuticals, agrochemicals, and materials science . These analogs often exhibit biological activity, such as antimicrobial or anticancer effects, driven by their ability to interact with DNA or enzymes via π-π stacking and hydrogen bonding .
Properties
Molecular Formula |
C16H11N5 |
|---|---|
Molecular Weight |
273.29g/mol |
IUPAC Name |
N-quinoxalin-5-ylquinoxalin-5-amine |
InChI |
InChI=1S/C16H11N5/c1-3-11-15(19-9-7-17-11)13(5-1)21-14-6-2-4-12-16(14)20-10-8-18-12/h1-10,21H |
InChI Key |
MKQHDMUULHTBSD-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=CN=C2C(=C1)NC3=CC=CC4=NC=CN=C43 |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)NC3=CC=CC4=NC=CN=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following quinoxaline- and quinoline-based amines are structurally or functionally related to N-quinoxalin-5-ylquinoxalin-5-amine. Key distinctions lie in substituent patterns, molecular weight, and synthetic approaches:
N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methylquinoxalin-6-amine
- CAS No.: 91147-45-4
- Molecular Formula : C₁₂H₁₃N₅
- Molecular Weight : 227.269 g/mol
- Substituents : Methyl group at C5, imidazole ring at C4.
- Synthesis: LookChem reports optimized routes involving condensation of 5-methylquinoxalin-6-amine with imidazole precursors, yielding ~70–85% efficiency under anhydrous conditions .
2-Methoxyquinoxalin-5-amine
- CAS No.: 1600511-89-4
- Molecular Formula : C₉H₉N₃O
- Molecular Weight : 175.19 g/mol
- Substituents : Methoxy group at C2, amine at C5.
- Synthesis : Specific details are unavailable, but analogous methods (e.g., nucleophilic substitution or reductive amination) are plausible .
8-Methylquinoxalin-5-amine
- Substituents : Methyl group at C8, amine at C5.
- Data Gaps: CAS No., molecular formula, and synthesis details are unspecified in the evidence .
- Key Difference : Steric hindrance from the C8 methyl group may limit interactions in biological systems compared to C5/C6-substituted derivatives.
6-Nitroquinoxalin-5-amine
- Key Difference : The nitro group at C6 introduces strong electron-withdrawing effects, which could enhance oxidative stability but reduce solubility.
Data Table: Comparative Analysis of Quinoxaline Amines
Research Implications and Limitations
- Synthesis: Evidence suggests that coupling aminoquinoxalines with carboxylic acids (e.g., 5-nitrofuran/thiophene derivatives) is a common strategy , which could be adapted for this compound.
- Data Gaps : Critical parameters (e.g., solubility, stability) for the target compound remain unaddressed in the evidence.
- Biological Relevance: Imidazole- and methoxy-substituted analogs show promise in drug discovery, warranting further exploration of bis-quinoxaline systems.
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